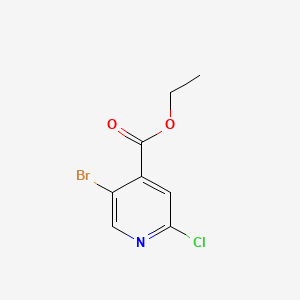
Ethyl 5-bromo-2-chloroisonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-bromo-2-chloroisonicotinate is a chemical compound with the IUPAC name ethyl 2-bromo-5-chloroisonicotinate . It has a molecular weight of 264.51 . The compound is liquid in its physical form .
Molecular Structure Analysis
The InChI code for Ethyl 5-bromo-2-chloroisonicotinate is 1S/C8H7BrClNO2/c1-2-13-8(12)5-3-7(9)11-4-6(5)10/h3-4H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine and chlorine atoms in the isonicotinate ring.Physical And Chemical Properties Analysis
Ethyl 5-bromo-2-chloroisonicotinate is a liquid . Its exact physical and chemical properties such as boiling point, melting point, and density are not specified in the search results.Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Compounds similar to Ethyl 5-bromo-2-chloroisonicotinate serve as key intermediates in the synthesis of heterocyclic compounds. For instance, Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate is an important intermediate for new insecticides such as chlorantraniliprole, indicating the role of bromo-chloro substituted compounds in agricultural chemical research (Lan Zhi-li, 2007).
Palladium-Catalysed Arylations
Antimicrobial Activity
Research on structurally related compounds, such as Ethyl(3-aryl-2-bromo)propanoate derivatives, has been conducted to evaluate their antimicrobial activity. This suggests the potential of Ethyl 5-bromo-2-chloroisonicotinate and its derivatives in the development of new antimicrobial agents, highlighting its significance in medical and pharmaceutical research (В. М. Цялковский et al., 2005).
Metal-Organic Frameworks (MOFs) Catalysis
In the context of MOFs, the synthesis of PCN-224 analogues functionalized with different substituents, including ethyl and bromo, demonstrates the impact of such substituents on catalytic performance. This indicates the relevance of Ethyl 5-bromo-2-chloroisonicotinate-like compounds in tailoring the electronic properties of catalysts for efficient chemical transformations (Ning Huang et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 5-bromo-2-chloropyridine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGLNIDGZXOBSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673252 |
Source


|
| Record name | Ethyl 5-bromo-2-chloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-2-chloroisonicotinate | |
CAS RN |
1214346-11-8 |
Source


|
| Record name | 4-Pyridinecarboxylic acid, 5-bromo-2-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214346-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-bromo-2-chloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

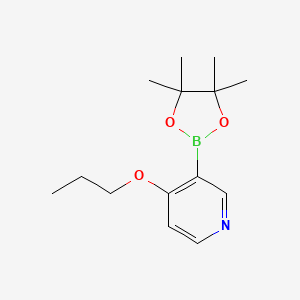
![2-[2-(3-Methoxyphenyl)Ethenyl]Phenol](/img/structure/B596733.png)
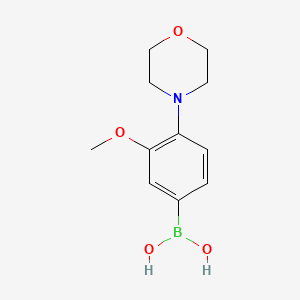
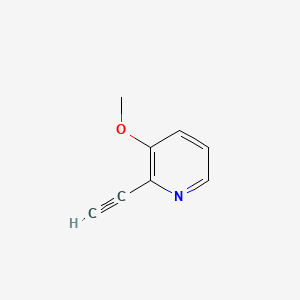
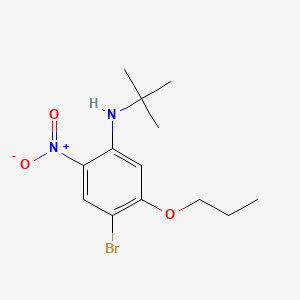

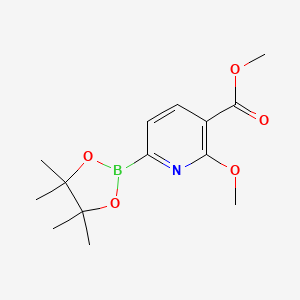
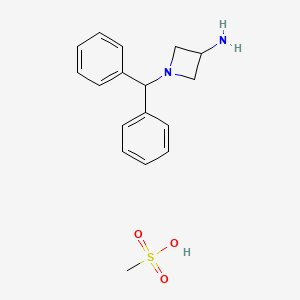

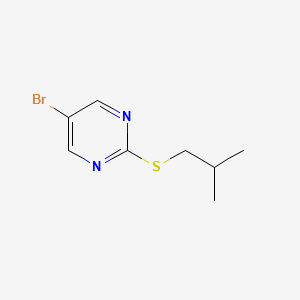

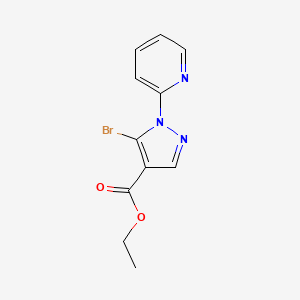
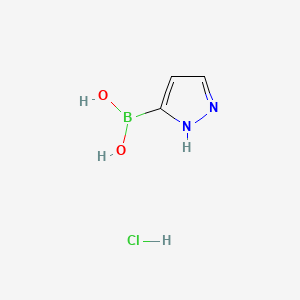
![(2-(Triethylsilyl)benzo[b]thiophen-7-yl)boronic acid](/img/structure/B596750.png)